1-(5-Bromo-2-hydroxy-3-nitrophenyl)propan-1-one
Overview
Description
“1-(5-Bromo-2-hydroxy-3-nitrophenyl)propan-1-one” is an organic compound with the molecular formula C9H8BrNO4 . It is a chemical reagent used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “1-(5-Bromo-2-hydroxy-3-nitrophenyl)propan-1-one” can be represented by the SMILES notation:CCC(=O)C1=C(C(=CC(=C1)Br)N+[O-])O
. This indicates that the compound contains a bromine atom, a nitro group, and a hydroxy group attached to a phenyl ring, which is further connected to a propanone group . Physical And Chemical Properties Analysis
“1-(5-Bromo-2-hydroxy-3-nitrophenyl)propan-1-one” has a molecular weight of 274.07 . It has a high GI absorption and is an inhibitor of CYP1A2, CYP2C19, and CYP2C9 . Its water solubility is calculated to be 0.11 mg/ml .Scientific Research Applications
1. Synthesis of Indole Derivatives
- Application Summary: This compound is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
2. Antimicrobial Studies
- Application Summary: A new ligand of 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1, 3-dione has been synthesized from 5-bromo-2-hydroxyacetophenone and 4-bromo benzoic acid . Their transition metal complexes have been synthesized and showed moderate to excellent antimicrobial activity against all tested bacteria and fungi .
- Methods of Application: The ligand coordinates with the transition metal ions through oxygen atoms. The stoichiometry ratio ligand to metal has been 2:1 .
- Results or Outcomes: The synthesized 1,3-dione and their transition metal complexes have been characterized by 1H-NMR,13C-NMR,IR, Elemental analysis, Powder XRD, TGA. Solution conductivity, Magnetic susceptibility and Antimicrobial screenings were also studied using Resazurin 96 well plate method .
3. Antiviral and Antibacterial Agents
- Application Summary: Indole derivatives, which can be synthesized using this compound, have been found to possess various biological activities, including antiviral and antibacterial properties .
4. Antioxidant Activity
- Application Summary: This compound is used in the synthesis of benzoquinoline-based heterocycles, which have been found to possess antioxidant activity .
5. HIV-1 Integrase Inhibitors
6. α-Glucosidase and α-Amylase Inhibitors
- Application Summary: This compound has been used in the synthesis of 5-methyl-, 5-bromo- and 5-chloro substituted 2-hydroxy-3-nitrochalcones, which have been evaluated for inhibitory effect against α-glucosidase and α-amylase activities . These enzymes are key players in carbohydrate digestion and their inhibition can be beneficial in managing type II diabetes mellitus .
- Methods of Application: The compounds were evaluated through enzymatic assays in vitro .
- Results or Outcomes: Most of the test compounds exhibited increased inhibitory activity against α-glucosidase compared to the anti-diabetic drug, acarbose . Some of the compounds exhibited dual inhibitory effect against both enzymes with minimal cytotoxicity .
7. Spectrophotometric Determination of Nickel(II)
- Application Summary: This compound has been used as a reagent in the spectrophotometric method for determination of nickel(II) .
- Methods of Application: Nickel(II) reacts with this compound to form a green coloured complex in the pH range 5.5-7.5 .
- Results or Outcomes: The method can be easily applied for the determination of nickel(II) in industrial, water, oil and plant samples .
Safety And Hazards
properties
IUPAC Name |
1-(5-bromo-2-hydroxy-3-nitrophenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-2-8(12)6-3-5(10)4-7(9(6)13)11(14)15/h3-4,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOPMNBEGDCJSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679656 | |
Record name | 1-(5-Bromo-2-hydroxy-3-nitrophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-hydroxy-3-nitrophenyl)propan-1-one | |
CAS RN |
90725-67-0 | |
Record name | 1-(5-Bromo-2-hydroxy-3-nitrophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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